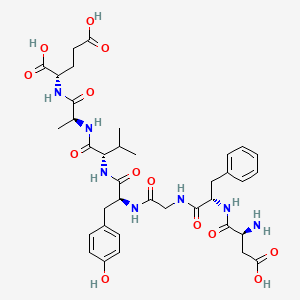
Dfgyvae
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DFGYVAE is a peptide compound that has garnered significant interest in the scientific community due to its potential biological activities. It is a derivative of the YVAE peptide and has been studied for its inhibitory effects on 3-hydroxy-3-methylglutaryl–coenzyme A reductase (HMG–CoA reductase), an enzyme involved in cholesterol biosynthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DFGYVAE typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of peptides. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized peptide to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
DFGYVAE undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitutions are typically performed during the synthesis process using protected amino acids.
Major Products Formed
The major products formed from these reactions include modified peptides with altered disulfide bond patterns or amino acid sequences, which can impact the peptide’s biological activity .
Applications De Recherche Scientifique
DFGYVAE has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and conformational analysis.
Biology: Investigated for its role as an inhibitor of HMG–CoA reductase, which is crucial in cholesterol biosynthesis.
Medicine: Potential therapeutic applications in treating hypercholesterolemia and cardiovascular diseases due to its inhibitory effects on HMG–CoA reductase.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical techniques
Mécanisme D'action
DFGYVAE exerts its effects by competitively inhibiting HMG–CoA reductase, the enzyme responsible for converting HMG–CoA to mevalonate, a key step in cholesterol biosynthesis. By binding to the active site of the enzyme, this compound prevents the substrate from accessing the catalytic site, thereby reducing cholesterol production. This mechanism is similar to that of statins, a class of drugs widely used to lower cholesterol levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
- SFGYVAE
- FGYVAE
- GFYVAE
- YVAE
Comparison
DFGYVAE is unique among its similar compounds due to its specific amino acid sequence, which confers higher inhibitory activity against HMG–CoA reductase. The presence of the phenyl radical in the F amino-acid residue and the carbonyl amide of D and F residues enhances its binding affinity to the enzyme’s active site, making it a more potent inhibitor compared to its analogs .
Propriétés
Formule moléculaire |
C37H49N7O13 |
|---|---|
Poids moléculaire |
799.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C37H49N7O13/c1-19(2)31(36(55)40-20(3)32(51)42-25(37(56)57)13-14-29(47)48)44-35(54)27(16-22-9-11-23(45)12-10-22)41-28(46)18-39-34(53)26(15-21-7-5-4-6-8-21)43-33(52)24(38)17-30(49)50/h4-12,19-20,24-27,31,45H,13-18,38H2,1-3H3,(H,39,53)(H,40,55)(H,41,46)(H,42,51)(H,43,52)(H,44,54)(H,47,48)(H,49,50)(H,56,57)/t20-,24-,25-,26-,27-,31-/m0/s1 |
Clé InChI |
RRCWAJVJCDGGKS-UQPWSHDPSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)N |
SMILES canonique |
CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-[5-[2-hydroxyethyl(methyl)amino]pentyl]cyclohexyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B10771040.png)
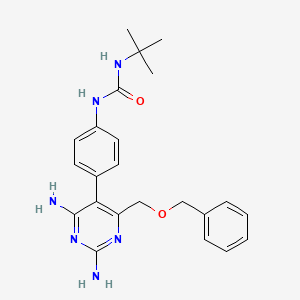
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate](/img/structure/B10771046.png)

![14-(4-methoxyphenyl)-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10771067.png)
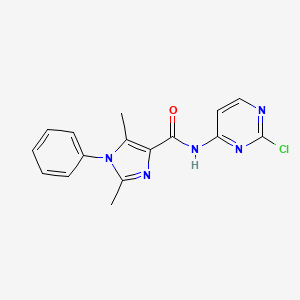
![rac-3-(4-isopropylphenyl)-7-methyl-N-(1-phenoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10771075.png)
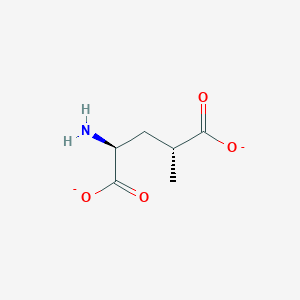

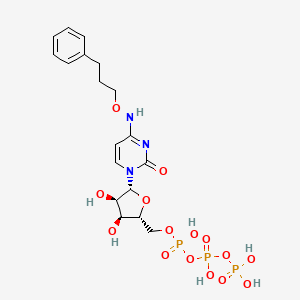
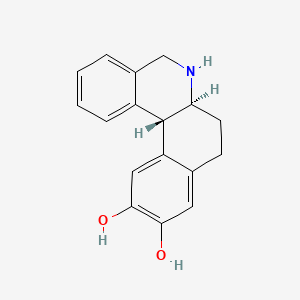
![5-methyl-N-(4-morpholin-4-ylphenyl)-4-oxo-8-[4-(tritritiomethyl)piperazin-1-yl]chromene-2-carboxamide](/img/structure/B10771099.png)
![[3H]robalzotan](/img/structure/B10771105.png)